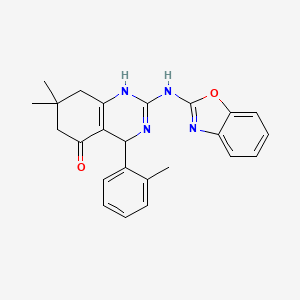

2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

Description

The compound 2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a quinazolinone derivative featuring a benzoxazole substituent at the 2-position and a 2-methylphenyl group at the 4-position. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects . The benzoxazole group contributes π-π stacking interactions, while the 2-methylphenyl substituent may modulate lipophilicity and steric effects .

Properties

Molecular Formula |

C24H24N4O2 |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-(2-methylphenyl)-1,4,6,8-tetrahydroquinazolin-5-one |

InChI |

InChI=1S/C24H24N4O2/c1-14-8-4-5-9-15(14)21-20-17(12-24(2,3)13-18(20)29)25-22(27-21)28-23-26-16-10-6-7-11-19(16)30-23/h4-11,21H,12-13H2,1-3H3,(H2,25,26,27,28) |

InChI Key |

WWLLXVNGEGENCP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=N2)NC4=NC5=CC=CC=C5O4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzoxazole with a suitable aldehyde or ketone, followed by cyclization and further functionalization to introduce the desired substituents . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present. Common reagents used in these reactions include acids, bases, and transition metal catalysts.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Key Observations :

- Pyridine vs.

- Thioxo vs. Benzoxazolylamino (Position 2): Thioxo derivatives () lack the benzoxazole’s aromaticity but introduce sulfur-based hydrogen-bonding capabilities, which may affect binding to thiol-rich biological targets.

- Alkyl Substituents (Position 1/3) : The butyl and phenethyl groups in increase lipophilicity (higher logP), suggesting enhanced membrane permeability but reduced aqueous solubility.

Physicochemical and Spectroscopic Properties

NMR Data Comparison

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a member of the quinazoline family and has garnered attention for its potential biological activities. Its complex structure incorporates a benzoxazole moiety and a tetrahydroquinazolinone core, which are known to contribute to various pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C22H21N5O2

- Molecular Weight : 387.4 g/mol

- IUPAC Name : 2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5-one

- InChI Key : GDVZNNUXEGUATE-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes involved in neurotransmission and cell proliferation. The benzoxazole and quinazolinone moieties may facilitate interactions with receptors and enzymes through hydrogen bonding and hydrophobic interactions.

Anticholinesterase Activity

Recent studies have highlighted the potential of benzoxazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance:

- Inhibition Potency : The compound demonstrated IC50 values comparable to standard drugs like Donepezil. Specific analogues exhibited IC50 values ranging from 5.80 µM to 40.80 µM against AChE and 7.20 µM to 42.60 µM against BuChE .

Antimicrobial Activity

Research has shown that related benzoxazole derivatives possess significant antimicrobial properties:

- Testing Results : Compounds were tested against a variety of Gram-positive and Gram-negative bacteria as well as yeasts, demonstrating varying degrees of cytotoxicity .

Study on Benzoxazole Derivatives

A study investigated several benzoxazole derivatives for their biological activities:

- Findings : Compounds were synthesized and characterized using NMR and mass spectrometry. They were tested for antimicrobial activity with some showing effective inhibition against pathogenic strains .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications in the substituents significantly influenced the biological activity:

- Key Observations : Variations in the position and type of substituents on the aromatic rings led to differences in AChE and BuChE inhibition potency .

Data Summary

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| Donepezil | AChE Inhibitor | 33.65 |

| Compound A | AChE Inhibitor | 6.40 |

| Compound B | BuChE Inhibitor | 7.20 |

| Compound C | Antimicrobial | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.